Loss of Gametocytocidal Activity vs. Primaquine and Dipeptide Prodrugs in a Transmission-Blocking Model
In a murine Plasmodium berghei ANKA 25R/10 – Anopheles stephensi transmission model, N‑acetylprimaquine administered at 15 mg/kg produced no inhibition of oocyst development in the mosquito midgut, whereas the parent drug primaquine and all tested dipeptide derivatives achieved complete inhibition at the same dose [1]. Furthermore, at a reduced dose of 3.75 mg/kg, primaquine retained significant oocyst‑blocking activity while N‑acetylprimaquine remained inactive [1]. This demonstrates that acetylation of the terminal amine completely abrogates the gametocytocidal pharmacophore.
| Evidence Dimension | Gametocytocidal activity (oocyst inhibition in mosquito midgut) |
|---|---|
| Target Compound Data | 0% inhibition of oocyst appearance at 15 mg/kg; also inactive at 3.75 mg/kg |
| Comparator Or Baseline | Primaquine: complete inhibition at both 15 mg/kg and (partial) 3.75 mg/kg; Dipeptide derivatives (e.g., glycyl‑PQ, L‑ala‑gly‑PQ): complete inhibition at 15 mg/kg |
| Quantified Difference | Qualitative: active vs. completely inactive |
| Conditions | Mefloquine‑resistant P. berghei ANKA 25R/10 in Balb C mice, A. stephensi mosquitoes; oral drug administration at 15 mg/kg and 3.75 mg/kg |
Why This Matters
Procurement of N‑acetylprimaquine as a negative control standard is essential for any transmission‑blocking assay validation; substituting a different primaquine metabolite would yield false‑positive transmission‑blocking signals.
- [1] Portela, M.J., et al. (1999) Pharmaceutical Research, 16(6), 949–955. DOI: 10.1023/a:1018922425551. View Source
